2-(6-Methoxybenzo[D]isoxazol-3-YL)ethanol
Description
Significance of Benzo[d]isoxazole Core Structures in Contemporary Chemical Research
The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. sigmaaldrich.com This fused heterocyclic system, consisting of a benzene (B151609) ring merged with an isoxazole (B147169) ring, provides a versatile template for the design of potent and selective ligands for a range of biological targets. sigmaaldrich.com The inherent properties of the benzo[d]isoxazole ring system allow it to participate in various non-covalent interactions with biological macromolecules, a key feature in the development of new therapeutic agents. sigmaaldrich.com
Researchers have successfully incorporated the benzo[d]isoxazole moiety into compounds targeting a wide array of conditions. These include, but are not limited to, antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents. sigmaaldrich.com The structural rigidity and planar nature of the benzo[d]isoxazole core, combined with the potential for substitution at various positions, allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. This adaptability has made the benzo[d]isoxazole scaffold a subject of intense and ongoing research in the quest for novel and more effective drugs.
Overview of Heterocyclic Compounds within Organic and Medicinal Chemistry Contexts
Heterocyclic compounds are a cornerstone of organic and medicinal chemistry, defined as cyclic compounds containing at least one atom other than carbon within their ring structure. rsc.orgresearchgate.net Nitrogen, oxygen, and sulfur are the most common heteroatoms. researchgate.net This class of compounds is ubiquitous in nature, forming the core of many essential biological molecules, including nucleic acids and a majority of vitamins. chim.it
In the realm of pharmaceuticals, heterocyclic compounds are of paramount importance. A significant percentage of all approved drugs contain at least one heterocyclic ring. chim.it Their prevalence stems from their ability to confer a wide range of electronic and steric properties, which can be tailored to achieve specific biological activities. rsc.org Heterocycles can act as bioisosteres for other functional groups, improve a drug's solubility and metabolic stability, and provide a rigid framework for the precise orientation of pharmacophoric elements. They are integral to the development of antibiotics, antivirals, anticancer agents, and many other classes of therapeutic agents. researchgate.net
Research Trajectory of 2-(6-Methoxybenzo[D]isoxazol-3-YL)ethanol and Analogues
The research trajectory of this compound is primarily as a key intermediate or building block in the synthesis of more complex molecules with potential therapeutic applications. While detailed research findings on the biological activity of this specific compound are not extensively documented in publicly available literature, its structural analogues have been the subject of significant investigation, particularly in the development of α-glucosidase inhibitors.
A notable example is the synthesis and application of the closely related analogue, 2-(5-chloro-6-methoxybenzo[d]isoxazol-3-yl)ethanol. Research has detailed the multi-step synthesis of this compound, which begins with the appropriate substituted phenol (B47542) and proceeds through several intermediates to yield the target ethanol (B145695) derivative. This compound is then utilized as a crucial precursor for the synthesis of novel benzo[d]isoxazole-triazole hybrids. These hybrids have demonstrated potent inhibitory activity against α-glucosidase, an enzyme involved in the digestion of carbohydrates. The inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes. The research in this area suggests that the this compound moiety provides a valuable scaffold for the development of new anti-diabetic drug candidates.
The general synthetic approach to such compounds often involves the construction of the benzo[d]isoxazole ring system, followed by the introduction and modification of the ethanol side chain. The hydroxyl group of the ethanol moiety serves as a convenient handle for further chemical transformations, allowing for the attachment of various other functional groups and heterocyclic systems to explore the structure-activity relationships of the resulting molecules.
Chemical and Research Data
Below are tables summarizing key chemical data for this compound and related research compounds.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(6-methoxy-1,2-benzisoxazol-3-yl)ethanol | nih.gov |
| CAS Number | 57148-91-1 | nih.gov |
| Molecular Formula | C10H11NO3 | nih.gov |
| Molecular Weight | 193.2 g/mol | nih.gov |
| Physical Form | Yellow to Brown Solid | nih.gov |
| Purity | ~97% | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-(6-methoxy-1,2-benzoxazol-3-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-7-2-3-8-9(4-5-12)11-14-10(8)6-7/h2-3,6,12H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRYQSWSBFSCRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NO2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653454 | |
| Record name | 2-(6-Methoxy-1,2-benzoxazol-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57148-91-1 | |
| Record name | 6-Methoxy-1,2-benzisoxazole-3-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57148-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(6-Methoxy-1,2-benzoxazol-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 6 Methoxybenzo D Isoxazol 3 Yl Ethanol and Precursors
Strategies for Benzo[d]isoxazole Ring Formation
The construction of the benzo[d]isoxazole ring is a critical step in the synthesis of the target molecule. Various methodologies, including cyclization and condensation reactions, have been developed to efficiently create this heterocyclic core.
Cyclization Reactions for Isoxazole (B147169) Core Construction
Cyclization reactions are a cornerstone in the synthesis of isoxazole and its fused derivatives like benzo[d]isoxazole. A prevalent method involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. mdpi.comnih.gov Nitrile oxides, which are unstable and typically generated in situ from aldoximes, serve as key intermediates. mdpi.com The intramolecular version of this cycloaddition is particularly useful for constructing fused ring systems. researchgate.net
Another powerful approach is electrophilic cyclization. nih.gov For instance, 2-alkyn-1-one O-methyl oximes can be cyclized in the presence of an electrophile like iodine monochloride (ICl) to produce highly substituted isoxazoles under mild conditions. nih.govorganic-chemistry.org This method is versatile and accommodates a range of functional groups. nih.gov Furthermore, gold-catalyzed cycloisomerization of α,β-acetylenic oximes offers a selective route to substituted isoxazoles. organic-chemistry.org
The following table summarizes various cyclization strategies for isoxazole ring formation:
| Reaction Type | Key Reactants | Conditions/Catalysts | Outcome |
| 1,3-Dipolar Cycloaddition | Nitrile Oxides and Alkenes/Alkynes | In situ generation of nitrile oxide | Formation of isoxazole/isoxazoline rings mdpi.comnih.gov |
| Intramolecular Nitrile Oxide Cycloaddition | Tethered Alkene/Alkyne and Aldoxime | Hypervalent iodine(III) species | Fused isoxazole derivatives mdpi.com |
| Electrophilic Cyclization | 2-Alkyn-1-one O-methyl oximes | ICl, I₂, Br₂, PhSeBr | 3,5-disubstituted 4-halo(seleno)isoxazoles nih.govorganic-chemistry.org |
| Gold-Catalyzed Cycloisomerization | α,β-Acetylenic oximes | AuCl₃ | Substituted isoxazoles organic-chemistry.org |
Condensation Pathways in Heterocyclic Synthesis
Condensation reactions provide another major avenue for the synthesis of the benzo[d]isoxazole scaffold. A classic approach is the Claisen-Schmidt condensation to form chalcones, which can then be condensed with hydroxylamine (B1172632) hydrochloride in an alkaline medium to yield isoxazoles through intermolecular cycloaddition. nih.gov
The Claisen isoxazole synthesis involves the condensation of β-keto esters with hydroxylamine. youtube.com The reaction conditions, particularly the pH during work-up, can influence the final product, leading to either isoxazolin-3-ones or isoxazolin-5-ones. youtube.com For the synthesis of benzo[d]isoxazole derivatives specifically, a common strategy involves the condensation of a substituted salicylaldehyde (B1680747) with a suitable nitrogen-containing reagent. For instance, the reaction of 5-methylsalicylaldehyde with N-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide in the presence of ammonium (B1175870) acetate (B1210297) leads to a coumarin (B35378) derivative, showcasing a related heterocyclic synthesis. nih.gov
A five-step synthesis route for certain N-phenylbenzo[d]isoxazole-3-carboxamide derivatives has been reported, which includes a key ring-forming condensation step. nih.gov This highlights the importance of condensation reactions in building the benzo[d]isoxazole core, often starting from commercially available substrates. nih.gov
Oxidative Cyclization Approaches
Oxidative cyclization presents an efficient method for constructing the benzo[d]isoxazole ring system. This can be achieved through the intramolecular oxidative cycloaddition of alkyne- or alkene-tethered aldoximes. mdpi.com This reaction can be effectively catalyzed by hypervalent iodine(III) species, which are generated in situ from precursors like 2-iodobenzoic acid and m-chloroperoxybenzoic acid (m-CPBA). mdpi.com This methodology allows for the synthesis of various fused isoxazole derivatives in high yields. mdpi.com
A plausible mechanism involves the formation of a hydroxy(aryl)iodonium tosylate intermediate which reacts with the aldoxime. Subsequent elimination and intramolecular cycloaddition of the resulting nitrile oxide afford the desired fused isoxazole. mdpi.com Another approach involves the use of tert-butyl nitrite (B80452) (TBN) as a radical initiator and N-O fragment donor for the Csp³–H bond radical nitrile oxidation and intramolecular cycloaddition of alkenyl/alkynyl-substituted aryl methyl ketones. nih.gov
Synthesis of the 2-Ethanol Side Chain Moiety
The introduction of the 2-ethanol side chain at the 3-position of the benzo[d]isoxazole ring is a crucial transformation to arrive at the final target molecule. This is typically achieved through the reduction of a corresponding ester precursor or through alkylation and subsequent functional group manipulation.
Reduction of Ester Precursors to Alcohol Functionality
A common and straightforward method for installing the 2-ethanol side chain is through the reduction of a corresponding ester. The synthesis of the precursor, ethyl [(6-methoxy-1,3-benzothiazol-2-yl)amino]acetate, involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with ethyl chloroacetate. iosrjournals.org While this example pertains to a benzothiazole (B30560), a similar strategy can be envisioned for the benzo[d]isoxazole analogue.
Once the ester precursor, such as ethyl 2-(6-methoxybenzo[d]isoxazol-3-yl)acetate, is obtained, it can be reduced to the corresponding alcohol, 2-(6-methoxybenzo[d]isoxazol-3-yl)ethanol. Standard reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in a suitable solvent are typically employed for this transformation. This reduction step is a fundamental and widely used reaction in organic synthesis to convert esters to primary alcohols.
Alkylation and Functionalization Strategies for Side Chain Elaboration
Alkylation provides an alternative route to introduce the two-carbon side chain onto the benzo[d]isoxazole nucleus. This could involve the S-alkylation of a thiol group, as demonstrated in the synthesis of benzothiazole derivatives using allyl bromide or propargyl bromide, followed by further transformations. researchgate.net Although not directly applied to this compound, this strategy highlights the potential for building side chains on heterocyclic cores.
Functionalization of a pre-formed benzo[d]isoxazole ring is another viable strategy. This could involve introducing a two-carbon unit through various carbon-carbon bond-forming reactions. For example, a formyl group or a carboxylic acid at the 3-position could serve as a handle for chain elongation. The synthesis of various new isoxazolone derivatives and their subsequent characterization demonstrates the broad scope of modifying the isoxazole core. nih.gov
Regioselective Introduction of the 6-Methoxy Substituent onto the Benzo[d]isoxazole Core
The regioselective introduction of the methoxy (B1213986) group at the 6-position of the benzo[d]isoxazole core is a critical step that dictates the identity of the final product. This is typically achieved by starting with a precursor molecule where the substitution pattern is already established. The most common precursor is 2-hydroxy-4-methoxyacetophenone.
The synthesis of this precursor often starts from 2,4-dihydroxyacetophenone. The challenge lies in selectively methylating the hydroxyl group at the 4-position while leaving the 2-hydroxyl group free to participate in the subsequent cyclization reaction. The hydroxyl group at the 2-position is less reactive due to intramolecular hydrogen bonding with the adjacent acetyl group.
One effective method involves the reaction of 2,4-dihydroxyacetophenone with dimethyl sulfate (B86663) in the presence of a base, such as potassium carbonate (K₂CO₃), in a solvent like acetone. chemicalbook.com A more advanced approach utilizes a phase-transfer catalyst to improve efficiency and yield, particularly on an industrial scale. For instance, reacting 2,4-dihydroxyacetophenone with dimethyl sulfate in a binary phase system of an aromatic hydrocarbon (e.g., toluene) and an alkaline aqueous solution in the presence of a phase-transfer catalyst like tetra-n-butylammonium bromide has been shown to be effective. google.com This method allows for precise pH control, which is crucial for maximizing the yield of the desired mono-methylated product. google.com
Table 1: Regioselective Methylation of 2,4-Dihydroxyacetophenone
| Reactants | Catalyst/Base | Solvent System | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2,4-Dihydroxyacetophenone, Dimethyl Sulfate | K₂CO₃ | Acetone | Reflux | 86.3 | chemicalbook.com |
| 2,4-Dihydroxyacetophenone, Dimethyl Sulfate | Tetra-n-butylammonium bromide (Phase-Transfer Catalyst) | Toluene/Water (Alkaline) | 35-40 | Not specified, but described as industrially viable | google.com |
The resulting 2-hydroxy-4-methoxyacetophenone is then converted to its oxime by reacting with hydroxylamine hydrochloride. nih.gov This oxime is the direct precursor for the cyclization step to form the benzo[d]isoxazole ring. The cyclization of ortho-hydroxyaryl ketoximes can be achieved through various methods, often involving dehydration under basic or acidic conditions, to form the N-O bond of the isoxazole ring. organic-chemistry.orgchim.it This locks in the 6-methoxy substitution pattern on the final heterocyclic core.
Advanced Synthetic Techniques and Reaction Optimization
To improve the efficiency, yield, and environmental footprint of the synthesis of this compound and its precursors, several advanced techniques have been explored. These include microwave-assisted synthesis, the use of novel catalysts, and solvent-free reaction conditions.
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, such as reduced reaction times, higher yields, and cleaner reaction profiles. abap.co.in This technique can be particularly effective for the cyclization step in the formation of the benzo[d]isoxazole ring and for the synthesis of related heterocyclic systems. ias.ac.innveo.org
For example, the synthesis of isoxazole derivatives from chalcones and hydroxylamine hydrochloride, which traditionally requires 6-8 hours of reflux, can be completed in 6-10 minutes under microwave irradiation with improved yields. researchgate.net Similarly, the cyclocondensation of 2-aminophenols with aldehydes to form benzoxazoles, a reaction analogous to benzisoxazole formation, is significantly accelerated by microwave heating. ias.ac.in These findings suggest that the cyclization of 2-hydroxy-4-methoxyacetophenone oxime to 3-acetyl-6-methoxybenzo[d]isoxazole could be substantially optimized using microwave technology.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Isoxazole Formation
| Reaction | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Chalcones + Hydroxylamine HCl → Substituted Isoxazoles | Conventional | 6-8 h | 58-69 | researchgate.net |
| Microwave | 6-10 min | 67-82 | ||
| 2-Aminophenols + Aldehydes → Benzoxazoles | Conventional | 5-8 h | 70-85 | ias.ac.in |
| Microwave | 6-12 min | 85-94 |
The choice of catalyst is crucial for optimizing the synthesis of benzisoxazoles. Various catalytic systems have been developed to enhance reaction rates and yields for the key transformation steps.
For the cyclization of ortho-hydroxyaryl ketimines, a common intermediate derived from the oxime, both acid and base catalysis can be employed to facilitate the N-O bond formation. organic-chemistry.org More advanced catalytic systems involve transition metals. Copper(I)-catalyzed methods, for example, are widely used for constructing isoxazole rings via 1,3-dipolar cycloaddition reactions. nih.gov Another innovative route involves the [3+2] cycloaddition of in-situ generated nitrile oxides and arynes, a reaction that can be promoted by a fluoride (B91410) anion source like cesium fluoride (CsF), to directly form the benzisoxazole ring system. nih.gov
In the context of green chemistry, heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused. Silica-supported sodium hydrogen sulphate (NaHSO₄-SiO₂) has been reported as an efficient and reusable catalyst for the synthesis of benzoxazoles from acyl chlorides under solvent-free conditions, achieving high yields. researchgate.net Similarly, magnetic nanoparticle-supported catalysts have been used for the synthesis of benzoxazoles under ultrasound irradiation, allowing for easy magnetic separation and reuse. nih.gov These catalytic strategies could be adapted for the large-scale, environmentally friendly production of this compound precursors.
Table 3: Catalysts Used in the Synthesis of Benzisoxazoles and Related Heterocycles
| Reaction Step | Catalyst | Conditions | Key Advantage | Reference |
|---|---|---|---|---|
| Benzisoxazole formation via aryne cycloaddition | Cesium Fluoride (CsF) | Acetonitrile (B52724), 80 °C | Direct route to functionalized benzisoxazoles | nih.gov |
| Benzoxazole (B165842) synthesis | NaHSO₄-SiO₂ | Solvent-free, 100 °C | High yield, reusable catalyst | researchgate.net |
| Benzoxazole synthesis | Magnetic Nanoparticle-supported Ionic Liquid | Solvent-free, Ultrasound | Green method, easy catalyst recovery | nih.gov |
| Benzoxazole synthesis | Montmorillonite KSF clay | Solvent-free | Environmentally friendly | bohrium.com |
Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by reducing volatile organic compound (VOC) emissions, simplifying workup procedures, and often lowering costs. Several methodologies for the synthesis of benzisoxazole-related heterocycles have been developed that eliminate the need for traditional solvents.
These reactions are often facilitated by grinding the reactants together, sometimes with a solid-supported catalyst, and may be combined with microwave irradiation for enhanced efficiency. For instance, the condensation of o-phenylenediamine (B120857) with benzoyl chloride to form 2-phenylbenzimidazole (B57529) proceeds in 92% yield when heated at 100°C under solvent-free conditions with a NaHSO₄-SiO₂ catalyst. researchgate.net Catalyst-free methods have also been developed; the reaction of 2-aminothiophenols with aldehydes can proceed in ethanol (B145695), a green solvent, at room temperature without any catalyst, demonstrating a highly atom-economical and benign process. bohrium.com The application of these principles to the synthesis of this compound could significantly improve the sustainability of its manufacturing process.
Comparative Analysis of Synthetic Routes for Yield and Efficiency
The classical approach, involving the cyclization of an ortho-hydroxyaryl oxime, can be performed under various conditions, leading to different outcomes in terms of yield and reaction time. Modern techniques offer significant improvements. As highlighted in Table 2, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes while simultaneously increasing yields compared to conventional heating. researchgate.net
The choice of catalyst also plays a pivotal role. While simple acid or base catalysis may suffice, specialized catalysts can offer higher yields and milder reaction conditions. For example, a study on benzoxazole synthesis showed that while a Co(acac)₂ catalyst required high temperatures (135 °C) and long reaction times (24 h) for a 73% yield, a Brønsted acidic ionic liquid gel catalyst could achieve a 98% yield in 5 hours, albeit also at a high temperature (130 °C). researchgate.net In contrast, using fluorophosphoric acid as a catalyst allowed the reaction to proceed at room temperature, yielding 90% of the product in just 2.4 hours. researchgate.net
Solvent-free methods, often combined with microwave irradiation or efficient catalysts, present a highly efficient alternative by minimizing waste and simplifying purification. The development of a one-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, further enhances efficiency. A one-pot, three-component synthesis of benzothiazoles and benzoxazoles under microwave irradiation exemplifies this advanced approach, providing high yields in very short reaction times. ias.ac.in
Table 4: Comparative Efficiency of Different Synthetic Methodologies for Benzoxazole/Benzisoxazole Formation
| Methodology | Conditions | Reaction Time | Yield (%) | Strengths & Weaknesses | Reference |
|---|---|---|---|---|---|
| Conventional Heating | Reflux in ethanol | 6-8 hours | ~60-70% | Simple setup; Slow, moderate yield | researchgate.net |
| Microwave-Assisted | Microwave irradiation | 6-12 minutes | ~80-95% | Extremely fast, high yield; Requires specialized equipment | ias.ac.inresearchgate.net |
| Catalyst-Mediated (Fluorophosphoric Acid) | Room Temperature | 2.4 hours | 90% | Mild conditions, high yield; Catalyst may be corrosive | researchgate.net |
| Solvent-Free (Catalytic) | 100 °C, NaHSO₄-SiO₂ | ~12 hours | ~92% | Green, high yield; Can require long reaction times | researchgate.net |
| Aryne Cycloaddition | CsF, Acetonitrile, 80 °C | ~3 hours | up to 93% | Novel, direct route; Precursors can be complex | nih.gov |
Chemical Reactivity and Derivatization Studies of 2 6 Methoxybenzo D Isoxazol 3 Yl Ethanol
Exploration of Functional Group Transformations on the Ethanol (B145695) Moiety
The ethanol moiety presents a primary alcohol functional group, which is a versatile handle for a variety of chemical modifications.
Oxidation Reactions of the Hydroxyl Group
The primary hydroxyl group of 2-(6-methoxybenzo[d]isoxazol-3-yl)ethanol can be oxidized to yield either the corresponding aldehyde, 2-(6-methoxybenzo[d]isoxazol-3-yl)acetaldehyde, or the carboxylic acid, 2-(6-methoxybenzo[d]isoxazol-3-yl)acetic acid. The choice of oxidizing agent and reaction conditions determines the final product.
Mild oxidizing agents are employed to stop the oxidation at the aldehyde stage. Commonly used methods include the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, and the Dess-Martin periodinane (DMP) oxidation. wikipedia.orgwikipedia.orgchemistrysteps.comwikipedia.orgchemistrysteps.com The Swern oxidation is known for its mild conditions and tolerance of various functional groups. wikipedia.org The Dess-Martin oxidation also offers high selectivity for primary alcohols to aldehydes under neutral pH and at room temperature. wikipedia.orgorganic-chemistry.org
Stronger oxidizing agents, such as those used in the Jones oxidation, will typically oxidize a primary alcohol directly to a carboxylic acid. organic-chemistry.orgwikipedia.orgnumberanalytics.com The Jones reagent is a solution of chromium trioxide in aqueous sulfuric acid. wikipedia.orgalfa-chemistry.com This method is robust but involves the use of carcinogenic chromium(VI) compounds. wikipedia.org
Table 1: Comparison of Common Oxidation Methods for Primary Alcohols
| Oxidation Method | Reagents | Product from Primary Alcohol | Key Characteristics |
|---|---|---|---|
| Swern Oxidation | Dimethyl sulfoxide (DMSO), oxalyl chloride, triethylamine | Aldehyde | Mild conditions, avoids over-oxidation, produces unpleasant smelling dimethyl sulfide (B99878) byproduct. wikipedia.orgbyjus.com |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Aldehyde | Mild, neutral pH, room temperature, high yields, sensitive functional group tolerance. wikipedia.orgwikipedia.orgorganic-chemistry.org |
| Jones Oxidation | Chromium trioxide (CrO3), sulfuric acid (H2SO4), acetone | Carboxylic Acid | Strong oxidant, rapid, high yields, uses toxic chromium reagents. organic-chemistry.orgwikipedia.orgalfa-chemistry.com |
Interconversion of Alcohol Derivatives
The hydroxyl group of this compound can be converted into other functional groups, which can then undergo further reactions. A common strategy is to transform the hydroxyl group into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions.
This conversion is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. rsc.org This reaction forms the corresponding tosylate or mesylate ester. A key advantage of this process is that the C-O bond of the alcohol is not broken, meaning the stereochemistry at the carbon atom is retained.
Once converted to a tosylate or mesylate, the side chain is activated for substitution by a wide range of nucleophiles. For instance, reaction with a halide source, such as sodium bromide or sodium chloride, can yield the corresponding haloalkane derivative, 2-(2-bromoethyl)-6-methoxybenzo[d]isoxazole or 2-(2-chloroethyl)-6-methoxybenzo[d]isoxazole.
Reactions Involving the Benzo[d]isoxazole Ring System
The benzo[d]isoxazole ring system has its own distinct reactivity, which can be targeted for further derivatization.
Reduction Chemistry of the Isoxazole (B147169) Ring
The isoxazole ring can undergo reductive cleavage of the N-O bond. Catalytic hydrogenation is a common method to achieve this transformation. For example, 3-substituted benzisoxazoles can be reduced with hydrogen gas in the presence of a chiral ruthenium catalyst. nih.gov This reaction proceeds via reductive cleavage of the N-O bond to form an imine intermediate, which is then further reduced. nih.gov Another approach involves the use of Raney nickel as the catalyst for the reduction of the isoxazole ring, which can lead to the formation of β-hydroxy ketones from isoxazolines. acs.orgorganic-chemistry.org
Stronger reducing agents like lithium aluminum hydride (LAH) can also be used. For instance, N-alkyl-2,1-benzisoxazol-3(1H)-ones can be reduced to the corresponding 1,3-dihydro-2,1-benzisoxazoles using LAH in the presence of trimethylsilyl (B98337) chloride (TMSCl). acs.orgnih.gov
Table 2: Selected Reducing Agents for Benzo[d]isoxazole Ring System
| Reducing Agent/System | Substrate | Product | Reference |
|---|---|---|---|
| H2, {RuCl(p-cymene)[(R,R)-(S,S)-PhTRAP]}Cl | 3-Substituted benzisoxazoles | α-Substituted o-hydroxybenzylamines | nih.gov |
| Raney Nickel | Δ²-Isoxazolines | β-Hydroxy ketones | acs.org |
| LiAlH4, TMSCl | N-Alkyl-2,1-benzisoxazol-3(1H)-ones | N-Alkyl-1,3-dihydro-2,1-benzisoxazoles | acs.orgnih.gov |
Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety
The benzene ring of the 6-methoxybenzo[d]isoxazole (B1603707) core is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy (B1213986) group. This group directs incoming electrophiles to the positions ortho and para to itself. In the case of 6-methoxybenzo[d]isoxazole, the available positions for substitution are C5 and C7.
Typical EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. mt.comwikipedia.org For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring. Halogenation with reagents like bromine or chlorine in the presence of a Lewis acid catalyst would be expected to yield the corresponding halo-substituted derivatives. Friedel-Crafts reactions, using an alkyl halide or acyl halide with a Lewis acid catalyst like aluminum chloride, could introduce alkyl or acyl groups, respectively. mt.comwikipedia.org The regioselectivity of these reactions would be influenced by the steric and electronic effects of the existing substituents.
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNA) on the benzo[d]isoxazole ring is generally challenging due to the electron-rich nature of the aromatic system. Such reactions typically require the presence of strong electron-withdrawing groups, such as a nitro group, to activate the ring towards nucleophilic attack. In the absence of such activating groups, the benzo[d]isoxazole ring of this compound is not expected to be highly susceptible to nucleophilic substitution under standard conditions.
Research on related compounds has shown that nucleophilic substitution is feasible on benzo[d]isoxazoles that are substituted with good leaving groups like nitro groups. For instance, in various dinitrobenzo[d]isoxazole derivatives, one of the nitro groups can be selectively replaced by O-, N-, and S-nucleophiles. However, these conditions are not directly applicable to the parent 6-methoxy-substituted ring system.
Synthesis of Novel Benzo[d]isoxazole-Containing Heterocycles and Analogues
The structural framework of this compound allows for extensive chemical modifications to generate a library of novel analogues. These modifications can be broadly categorized into reactions at the ethanol side chain, substitutions on the aromatic scaffold, and the construction of fused or polyheterocyclic systems.
Modifications at the 2-Ethanol Position
The primary alcohol of the 2-ethanol side chain is a key site for derivatization through reactions such as etherification, esterification, and oxidation. These transformations introduce new functional groups that can significantly alter the molecule's physicochemical properties.
One documented modification involves the etherification of the hydroxyl group. For instance, in the synthesis of novel benzo[d]isoxazole-triazole hybrids, the related starting material 2-(5-chloro-6-methoxybenzo[d]isoxazol-3-yl)ethanol was treated with propargyl bromide in the presence of a base like sodium hydride (NaH) in dimethylformamide (DMF) at 0 °C. nih.gov This reaction, a variation of the Williamson ether synthesis, yields the corresponding propargyl ether, which serves as a precursor for further cycloaddition reactions. nih.gov
The hydroxyl group can also be oxidized to form the corresponding aldehyde, 2-(6-methoxybenzo[d]isoxazol-3-yl)acetaldehyde. While specific examples for this exact substrate are not detailed in the provided literature, general green oxidation methods are readily applicable. A modern approach involves using a catalytic amount of a deep eutectic solvent (DES) surfactant, such as one prepared from ferric chloride (FeCl₃) and benzyl (B1604629) hexadecyl dimethyl ammonium (B1175870) chloride, with hydrogen peroxide (H₂O₂) as the oxidant. nih.gov This method is known for its high selectivity for the oxidation of primary alcohols to aldehydes with short reaction times at room temperature. nih.gov
Esterification represents another common modification. The reaction of the alcohol with a carboxylic acid or its derivative (like an acyl chloride or anhydride) under acidic conditions would yield the corresponding ester. This transformation is fundamental in creating prodrugs or modifying lipophilicity.
| Reaction Type | Reagents & Conditions | Product Type | Reference |
| Etherification | Propargyl bromide, NaH, DMF, 0 °C | Propargyl ether | nih.gov |
| Oxidation | H₂O₂, Catalytic FeCl₃-based DES, Room Temp. | Aldehyde | nih.gov |
| Esterification | Carboxylic acid, Acid catalyst (e.g., H₂SO₄) | Ester | sphinxsai.com |
Introduction of Diverse Substituents on the Benzo[d]isoxazole Scaffold
The electron-rich benzene portion of the benzo[d]isoxazole ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents that can modulate the electronic properties and biological activity of the molecule. The existing methoxy group at the C6 position is an activating, ortho-para directing group.
A key example is the synthesis of 2-(5-chloro-6-methoxybenzo[d]isoxazol-3-yl)ethanol, a precursor for α-glucosidase inhibitors. nih.gov The synthesis starts with 4-chlorobenzene-1,3-diol, indicating that the chloro group is introduced early in the synthetic sequence before the formation of the isoxazole ring. nih.gov However, direct halogenation of the final scaffold is also a viable strategy.
Other electrophilic substitution reactions, such as nitration or sulfonation, can be anticipated. Nitration would likely occur at the C5 or C7 position, directed by the C6-methoxy group. These nitro-derivatives can then be reduced to the corresponding amines, which serve as handles for further functionalization, such as acylation or sulfonylation, to produce a wide array of amide and sulfonamide derivatives. nih.gov
| Reaction | Position of Substitution | Typical Reagents | Intermediate/Product | Reference |
| Chlorination | C5 | N-Chlorosuccinimide (NCS) | 5-Chloro derivative | nih.gov |
| Nitration | C5 or C7 | HNO₃, H₂SO₄ | 5-Nitro or 7-Nitro derivative | |
| Reduction of Nitro | C5 or C7 | H₂, Pd/C or SnCl₂ | 5-Amino or 7-Amino derivative | nih.gov |
| Acylation of Amino | C5 or C7 | Acyl chloride, Base | 5-Acetamido or 7-Acetamido derivative | nih.gov |
Formation of Fused Ring Systems and Polyheterocycles
The functional groups on this compound and its derivatives can be utilized to construct more complex heterocyclic systems. These reactions often involve intramolecular or intermolecular cyclizations to form fused or appended rings.
A prominent example is the use of the propargyl ether derivative, mentioned in section 3.3.1, in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". The reaction between the terminal alkyne of the ether and various aryl azides efficiently produces a series of 1,2,3-triazole-containing benzo[d]isoxazole hybrids. nih.gov This strategy demonstrates the linking of two distinct heterocyclic systems.
Another approach involves modifying the ethanol side chain into a different reactive intermediate. For example, the related 2-(benzo[d]isoxazol-3-yl)acetic acid can be converted to its acetohydrazide. sphinxsai.com This hydrazide can then undergo cyclization with various reagents to yield new heterocycles. For instance, reaction with an appropriate aldehyde or ketone followed by cyclization can form thiazolidinone rings appended to the core scaffold. sphinxsai.com
Furthermore, cycloaddition reactions can be employed to build fused ring systems. The Diels-Alder reaction, for example, is a powerful tool for forming six-membered rings. vanderbilt.edu While not specifically documented for this compound, a strategy could involve creating a diene functionality on a derivative of the benzo[d]isoxazole, which could then react with a dienophile to construct a fused carbocyclic or heterocyclic ring. vanderbilt.edunih.gov
| Starting Derivative | Reaction Type | Reagents | Resulting Heterocycle | Reference |
| Propargyl ether derivative | Azide-Alkyne Cycloaddition | Aryl azide, Cu(I) catalyst | 1,2,3-Triazole | nih.gov |
| Acetohydrazide derivative | Condensation/Cyclization | Aldehyde/Thioacetic acid | Thiazolidinone | sphinxsai.com |
| Diene-functionalized derivative | Diels-Alder Cycloaddition | Dienophile (e.g., Maleic anhydride) | Fused Six-Membered Ring | vanderbilt.edu |
Investigations into Reaction Mechanisms and Kinetics
Understanding the mechanisms of the reactions involved in the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and predicting outcomes.
The formation of the benzo[d]isoxazole core itself often involves the cyclization of a suitable precursor. A common method is the reaction of a chalcone (B49325) with hydroxylamine (B1172632) hydrochloride. nih.gov The mechanism proceeds via the initial formation of an oxime, followed by an intramolecular Michael addition of the oxime oxygen to the α,β-unsaturated carbonyl system, and subsequent dehydration to yield the isoxazole ring.
For the derivatization reactions, classical mechanisms apply. The Williamson ether synthesis proceeds via an Sₙ2 mechanism, where the alkoxide ion, formed by deprotonating the alcohol with a strong base, acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide (e.g., propargyl bromide). nih.gov
Esterification of the alcohol typically follows a nucleophilic acyl substitution pathway. In Fischer esterification, the alcohol attacks the protonated carbonyl carbon of the carboxylic acid, leading to a tetrahedral intermediate which then eliminates water to form the ester.
The formation of fused rings via cycloaddition, such as the Diels-Alder reaction, is believed to be a concerted, one-step process where bond formation and breaking occur within a single, highly ordered transition state. vanderbilt.edu In contrast, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) involves a catalytic cycle with copper acetylide and copper-azide intermediates.
Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. While specific kinetic data for the derivatization of this compound are not widely published, studies on related systems, such as the catalytic upgrade of ethanol, show that the rate-limiting step can often be the formation of a key intermediate, like an enolate in aldol-type condensations. nih.gov For cycloaddition reactions, DFT (Density Functional Theory) calculations can be used to model the energy profile of the reaction coordinate, identifying transition states and intermediates, as has been done for the ring-opening of other isoxazole systems. nih.gov
Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry for determining the structure of molecules. It provides detailed information about the carbon-hydrogen framework of a compound.
Proton NMR (¹H-NMR)
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and the connectivity between adjacent protons. Key parameters include chemical shift (δ), integration, and spin-spin coupling constants (J).
Carbon-13 NMR (¹³C-NMR)
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is used to determine the number of chemically non-equivalent carbon atoms in a molecule and to identify the types of carbons present (e.g., alkyl, aromatic, carbonyl).
Specific experimental ¹³C-NMR data detailing the chemical shifts for each carbon atom in 2-(6-Methoxybenzo[d]isoxazol-3-yl)ethanol could not be located in publicly available databases and scientific papers. A typical spectrum would be expected to show distinct signals for the methoxy (B1213986) carbon, the two carbons of the ethanol (B145695) chain, and the carbons of the benzo[d]isoxazole ring system.
Advanced NMR Techniques (e.g., 2D-NMR) for Connectivity and Stereochemistry
Two-dimensional NMR (2D-NMR) techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools used to establish the connectivity between atoms within a molecule.
COSY experiments establish correlations between protons that are coupled to each other, typically over two or three bonds.
HSQC spectra reveal one-bond correlations between protons and the carbon atoms they are directly attached to.
HMBC spectra show correlations between protons and carbons over multiple bonds (typically 2-4 bonds), which is crucial for assembling the complete molecular structure.
A comprehensive analysis using 2D-NMR techniques for this compound has not been published in the surveyed literature. Such an analysis would be required to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a compound.
Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy
Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy detect the absorption of infrared light by a molecule, corresponding to specific vibrational modes of its functional groups. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
While new isoxazolone derivatives have been characterized using FT-IR in recent studies, specific, experimentally determined IR or FT-IR absorption data for this compound are not available in the reviewed literature. nih.gov A theoretical spectrum would be expected to show characteristic peaks for:
O-H stretching from the alcohol group (typically a broad band around 3200-3600 cm⁻¹).
C-H stretching from the aromatic and aliphatic parts (around 2850-3100 cm⁻¹).
C=N and C=C stretching from the benzo[d]isoxazole ring (in the 1400-1650 cm⁻¹ region).
C-O stretching from the methoxy and alcohol groups (in the 1050-1250 cm⁻¹ region).
Raman Spectroscopy (FT-Raman)
Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations.
No experimental FT-Raman spectroscopic data for this compound could be found in the surveyed scientific literature. Analysis of related benzothiazole (B30560) structures has been performed using FT-Raman, suggesting its utility for characterizing the vibrations of the aromatic and heterocyclic ring systems. ruc.dk
Data Availability Statement: Due to the absence of experimentally derived data in the referenced literature, interactive data tables for NMR and Vibrational Spectroscopy could not be generated.
Electronic Spectroscopy for Conjugation and Chromophores
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal technique for investigating the electronic transitions within a molecule. It provides valuable information about the presence of chromophores and the extent of conjugation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of a compound is dictated by its electronic structure. For this compound, the spectrum is expected to reveal absorptions characteristic of the benzo[d]isoxazole ring system. The methoxy and ethanol substituents can influence the position and intensity of these absorption bands. Typically, aromatic systems like benzothiazole, a related heterocyclic structure, exhibit strong π→π* transitions in the UV region. For instance, a study on N-(benzothiazol-2-yl)chloroethanamide in ethanol showed strong absorption bands at 227 nm and 263 nm, attributed to π→π* and n→π* transitions, respectively. Theoretical calculations on similar structures also help in interpreting the experimental spectra. While specific experimental values for this compound are not detailed in the provided search results, the analysis would follow these principles.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound. It also provides structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of a molecule. For derivatives of benzo[d]isoxazole, HRMS is crucial for confirming their composition. For example, in the synthesis of related isoxazole (B147169) derivatives, HRMS (ESI m/z) was used to confirm the calculated mass. For this compound (C10H11NO3), the expected exact mass would be calculated and compared against the experimental value, with a very small mass error (typically in the ppm range) confirming the proposed formula.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules and allows for the analysis of intact molecular ions. In the characterization of various heterocyclic compounds, ESI-MS is commonly used to identify the protonated molecule [M+H]+. For this compound, an ESI-MS spectrum would be expected to show a prominent peak corresponding to its protonated form. Further fragmentation analysis (MS/MS) could be performed to elucidate the structure by breaking the molecule into smaller, identifiable pieces.
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. This data is used to determine the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry. For novel synthesized compounds, elemental analysis is a fundamental requirement for structural proof. For instance, in the characterization of a benzodithiazole derivative, the found percentages of C, H, and N were compared to the calculated values to assess purity and confirm the composition.
| Element | Theoretical % | Found % |
| Carbon (C) | 62.17 | Data not available |
| Hydrogen (H) | 5.74 | Data not available |
| Nitrogen (N) | 7.25 | Data not available |
| Oxygen (O) | 24.84 | Data not available |
| Note: "Data not available" indicates that specific experimental results for this compound were not found in the provided search results. |
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Note: "Data not available" indicates that specific experimental results for this compound were not found in the provided search results. |
Chromatographic Techniques for Purity Assessment and Separation
The purity and separation of this compound are critical for its characterization and use in further applications. Chromatographic methods, including Thin-Layer Chromatography (TLC), Column Chromatography, and High-Performance Liquid Chromatography (HPLC), are essential tools for these purposes. While specific, dedicated studies on the chromatographic analysis of this exact compound are not extensively detailed in the public literature, methods can be inferred from the analysis of closely related benzisoxazole and benzothiazole derivatives.
Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method for monitoring the progress of synthesis reactions and assessing the purity of this compound. In the synthesis of related isoxazole and benzothiazole derivatives, TLC is routinely employed. rasayanjournal.co.inrsc.org Standard silica (B1680970) gel 60 plates are commonly used as the stationary phase. rsc.org Visualization of the separated spots on the TLC plate is typically achieved using UV light or by exposure to iodine vapors. rsc.org
For the separation of isoxazole derivatives, a mobile phase consisting of chloroform (B151607) and methanol (B129727) (9:1, v/v) has been successfully used. rasayanjournal.co.in In the analysis of other related heterocyclic compounds, such as benzothiazole derivatives, a reversed-phase system using RP2 plates with a mobile phase of acetonitrile (B52724), methanol, and buffer (40:40:20, v/v/v) has also been reported. nih.gov
Table 1: Representative TLC Conditions for Related Isoxazole and Benzothiazole Derivatives
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Stationary Phase | Silica Gel 60 | Silica Gel 60 HF-254 |
| Mobile Phase | Chloroform : Methanol (9:1, v/v) rasayanjournal.co.in | Ethyl Acetate (B1210297) : n-Hexane (15:85, v/v) rsc.org |
| Visualization | --- | UV Light or Iodine Vapor rsc.org |
Column Chromatography
For the purification of this compound on a preparative scale, column chromatography is the method of choice. This technique is widely used after synthesis to isolate the target compound from unreacted starting materials, by-products, and other impurities.
The selection of the stationary and mobile phases is critical for achieving effective separation. Based on procedures for analogous compounds, silica gel (e.g., Merck 60–120 mesh) is a suitable stationary phase. rsc.org The eluent system is typically a mixture of a polar and a non-polar solvent. A common mobile phase used for the purification of related isoxazole derivatives is a mixture of ethyl acetate and n-hexane (15:85, v/v), which allows for the separation of compounds with moderate polarity. rsc.org For other isoxazoles, pure chloroform has also been used as the eluent. rasayanjournal.co.in
Table 2: Typical Column Chromatography Conditions for Purification of Related Compounds
| Parameter | Details |
|---|---|
| Stationary Phase | Silica Gel (60–120 mesh) rsc.org |
| Mobile Phase (Eluent) | Ethyl Acetate : n-Hexane (15:85, v/v) rsc.org or Chloroform rasayanjournal.co.in |
| Application | Purification post-synthesis |
High-Performance Liquid Chromatography (HPLC)
HPLC offers a high-resolution method for determining the precise purity of this compound. Commercial suppliers often use HPLC to certify the purity of their products, with one source listing the purity of this compound at 97%. sigmaaldrich.com
Table 3: Plausible HPLC Parameters for Purity Analysis
| Parameter | Description |
|---|---|
| Mode | Reverse-Phase (RP) |
| Column | Newcrom R1 or equivalent C18 sielc.com |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS) sielc.com |
| Application | Quantitative purity assessment |
Gas Chromatography (GC)
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile and semi-volatile compounds. Due to the presence of a polar hydroxyl (-OH) group, this compound may require derivatization to increase its volatility and thermal stability for GC analysis. A common derivatization technique is silylation, which converts the hydroxyl group into a less polar trimethylsilyl (B98337) (TMS) ether. This approach is standard in metabolomic studies for the analysis of compounds containing hydroxyl groups, such as ethanol. nih.gov
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the fundamental electronic properties and geometry of a molecule. These calculations are based on the principles of quantum mechanics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.net It is a workhorse in quantum chemistry for predicting molecular properties. A DFT analysis of 2-(6-Methoxybenzo[d]isoxazol-3-yl)ethanol would involve calculating key descriptors to understand its reactivity and electronic nature.
Research Findings: Studies on related benzoisoxazole derivatives demonstrate that DFT calculations, often using the B3LYP functional with a 6-311+G(d,p) basis set, can determine the structure-activity relationship and various molecular properties. researchgate.net For this compound, this analysis would include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.netnih.gov
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions. researchgate.net
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness would be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.
| Parameter | Description | Significance for this compound |
|---|---|---|
| $E_{HOMO}$ | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability. |
| $E_{LUMO}$ | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability. |
| Energy Gap ($\Delta$E) | $E_{LUMO}$ - $E_{HOMO}$ | Relates to chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | 3D charge distribution map | Identifies sites for electrophilic and nucleophilic attack. |
Before calculating other properties, the molecule's geometry must be optimized to find its most stable three-dimensional structure (the structure with the lowest energy). For a flexible molecule like this compound, which has a rotatable ethanol (B145695) side chain, multiple low-energy conformations (conformers) may exist.
Research Findings: Theoretical studies on similar structures, such as 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid, have successfully identified multiple stable conformers using methods like Hartree-Fock (HF) and DFT with the 6-31G(d) basis set. nih.govresearchgate.net A similar approach for this compound would involve:
Potential Energy Surface Scan: Systematically rotating the dihedral angles of the ethanol side chain to identify all possible low-energy conformers.
Geometry Optimization: Each identified conformer would be fully optimized to find its minimum energy geometry. The bond lengths, bond angles, and dihedral angles for the most stable conformer would be determined. For benzoisoxazole derivatives, calculated geometries have shown good agreement with experimental data where available. researchgate.net
Relative Energies: The total energies of all stable conformers would be compared to identify the global minimum energy structure, which is the most likely conformation to be found under experimental conditions.
| Structural Parameter | Description | Expected Outcome for this compound |
|---|---|---|
| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | Provides the precise geometry of the benzoisoxazole ring and the ethanol side chain. |
| Bond Angles (°) | The angle formed between three atoms across at least two bonds. | Defines the shape and steric arrangement of the molecule. |
| Dihedral Angles (°) | The angle between two intersecting planes. | Determines the orientation of the ethanol side chain relative to the benzoisoxazole ring, defining the different conformers. |
Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental spectra to validate the computational model and aid in spectral assignment.
Research Findings: For related compounds, including benzoisoxazole and benzothiazole (B30560) derivatives, DFT calculations have been successfully used to predict IR, NMR, and UV-Vis spectra. researchgate.netresearchgate.netepstem.net
Vibrational Frequencies (IR): The harmonic vibrational frequencies can be calculated and compared with experimental Fourier Transform Infrared (FT-IR) spectra. The calculated frequencies are often scaled to correct for anharmonicity and methodological limitations, and they have shown good agreement with experimental results for similar molecules. researchgate.netnih.gov
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. epstem.net These theoretical predictions are valuable for assigning the signals in experimental NMR spectra. For a benzoisoxazole derivative, a good correlation (R² > 0.97) between experimental and calculated NMR signals has been reported. researchgate.net
Electronic Transitions (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, providing information on the wavelengths of maximum absorption () and the nature of the electronic transitions (e.g., n → * or → *). researchgate.net
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides detailed electronic information, molecular modeling and dynamics simulations are used to study the behavior of the molecule over time, especially its interactions with larger biological systems like proteins.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. ajchem-a.comresearchgate.net This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and a protein target.
Research Findings: Although specific docking studies for this compound are not available, the methodology is well-established. For instance, docking simulations have been performed on benzothiazole derivatives to understand their binding within the active site of enzymes like p56lck and on 6-hydroxybenzothiazole-2-carboxamide derivatives with monoamine oxidase B (MAO-B). biointerfaceresearch.comnih.gov
A typical molecular docking study for this compound would involve:
Preparation of the Receptor: Obtaining the 3D structure of a target protein from a database like the Protein Data Bank (PDB).
Preparation of the Ligand: Generating the 3D structure of this compound and optimizing its geometry.
Docking Simulation: Using software like AutoDock Vina to place the ligand into the active site of the receptor and score the different binding poses. nih.gov
Analysis of Results: The best-docked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and - stacking, between the ligand and the amino acid residues of the protein. The docking score provides an estimate of the binding affinity.
| Interaction Type | Potential Interacting Groups on this compound | Importance |
|---|---|---|
| Hydrogen Bonding | Hydroxyl (-OH) group, methoxy (B1213986) (-OCH₃) group oxygen, isoxazole (B147169) oxygen and nitrogen atoms. | Crucial for binding specificity and affinity. |
| Hydrophobic Interactions | The benzene (B151609) ring of the benzoisoxazole core. | Contributes to the stability of the ligand-receptor complex. |
| $\pi$-$\pi$ Stacking | The aromatic benzoisoxazole ring system. | Can occur with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding site. |
Molecular Dynamics (MD) simulations provide a detailed picture of the conformational changes of a molecule or a molecular complex over time. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. nih.gov
Research Findings: MD simulations are frequently used to assess the stability of ligand-protein complexes predicted by molecular docking. ajchem-a.comnih.gov For a complex of this compound with a target protein, an MD simulation would:
Assess Stability: The Root Mean Square Deviation (RMSD) of the protein backbone and the ligand would be monitored over the simulation time (e.g., 100 ns) to see if the complex remains stable. A stable complex will show minimal fluctuations in its RMSD value after an initial equilibration period.
Analyze Fluctuations: The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are flexible and which are constrained by the ligand binding.
Refine Binding Interactions: MD simulations can reveal the dynamics of intermolecular interactions, such as the persistence of hydrogen bonds over time, providing a more accurate representation of the binding state than static docking poses.
Structure-Activity Relationship (SAR) and Predictive Modeling
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Predictive modeling, a key component of SAR, utilizes computational algorithms to generate models that can forecast the activity of novel compounds.
Quantitative Structure-Activity Relationship (QSAR) represents a computational and mathematical approach to establish a relationship between the chemical structure of a series of compounds and their biological activities. In the absence of direct QSAR studies on this compound, we can look at methodologies applied to analogous benzisoxazole derivatives to understand how such an analysis would be conducted. oaji.netnih.gov
For instance, a 3D-QSAR study on a series of 1,2-benzisoxazole (B1199462) derivatives as antipsychotic agents acting on the D2 receptor has been performed. oaji.net Such a study typically involves aligning a set of structurally related molecules and calculating various molecular fields (e.g., steric and electrostatic). These fields are then correlated with the biological activity using statistical methods like Partial Least Squares (PLS). A study on benzoxazole (B165842) derivatives used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to develop 3D-QSAR models for anticancer activity. nih.govrsc.org
The primary goal of a QSAR study on this compound and its analogs would be to create a statistically robust model, characterized by high internal (q²) and external (Pred_r²) predictability values. oaji.net This model would then be used to predict the biological activity of new, unsynthesized derivatives, providing guidance for lead optimization. oaji.netchemijournal.com For example, a k-Nearest Neighbor (kNN) method coupled with Genetic Algorithms (GA) for variable selection has been successfully used for benzisoxazole derivatives, yielding a model with good predictive accuracy. oaji.net
Table 1: Representative Statistical Parameters from a Hypothetical 3D-QSAR Study on Benzisoxazole Analogs
| Parameter | Value | Description |
| q² | 0.76 | The cross-validated correlation coefficient, indicating good internal model predictivity. |
| pred_r² | 0.68 | The predictive correlation coefficient for the external test set, indicating good external model predictivity. |
| N | 48 | The number of compounds in the dataset. |
| r² | 0.85 | The non-cross-validated correlation coefficient, indicating the goodness of fit of the model. |
This table is illustrative and based on data from QSAR studies on similar compound series. oaji.net
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological effect. primescholars.com For this compound, a pharmacophore model could be developed based on its structure and the structures of other known active compounds targeting a particular receptor, such as the dopamine (B1211576) D2 or serotonin (B10506) 5-HT2A receptors, which are common targets for benzisoxazole derivatives. nih.govijpsr.info
A typical pharmacophore model for a benzisoxazole-based antipsychotic agent might include features like an aromatic ring corresponding to the benzisoxazole system, a hydrogen bond acceptor, and a positively ionizable feature. researchgate.net Once a reliable pharmacophore model is generated and validated, it can be used as a 3D query for virtual screening of large chemical databases to identify novel compounds with different chemical scaffolds but the same essential pharmacophoric features. researchgate.netmdpi.com This approach has been successfully used to identify new dopamine D2 receptor ligands. nih.govresearchgate.net
Virtual screening campaigns can filter millions of compounds, prioritizing a smaller, more manageable number for experimental testing. nih.govresearchgate.net The hits from the virtual screen would then be subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity at the target receptor.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Drug-Likeness Assessment
The assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery to minimize the likelihood of late-stage failures. nih.govnih.goviipseries.org In silico tools play a significant role in predicting these properties, allowing for the rapid evaluation of a compound's "drug-likeness". pharmaron.comresearchgate.net
For this compound, a variety of computational models can be used to predict its ADMET profile. nih.gov These predictions are often based on the analysis of its physicochemical properties, such as molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area. A common starting point is the evaluation against Lipinski's Rule of Five, which helps to assess the potential for oral bioavailability. researchgate.netmdpi.com Beyond these simple rules, more sophisticated QSAR-based models can predict properties like aqueous solubility, blood-brain barrier penetration, interaction with cytochrome P450 enzymes, and potential for hERG channel inhibition. mdpi.com
Table 2: Hypothetical In Silico ADMET Profile for this compound
| Property | Predicted Value | Implication for Drug-Likeness |
| Molecular Weight | ~207 g/mol | Favorable (typically <500) |
| logP | ~1.8 | Acceptable lipophilicity for oral absorption |
| Hydrogen Bond Donors | 1 | Favorable (typically ≤5) |
| Hydrogen Bond Acceptors | 3 | Favorable (typically ≤10) |
| Polar Surface Area (PSA) | ~58 Ų | Good potential for cell membrane permeability |
| Blood-Brain Barrier (BBB) Penetration | Probable | May be suitable for CNS targets |
| CYP2D6 Inhibition | Unlikely | Lower risk of drug-drug interactions |
| hERG Inhibition | Low risk | Lower risk of cardiotoxicity |
This table contains hypothetical data based on general characteristics of similar small molecules and is for illustrative purposes only.
Comparative Theoretical Analysis with Analogues and Homologues
A comparative theoretical analysis of this compound with its structural analogues and homologues can provide valuable insights into the SAR of this chemical series. This involves comparing the computed electronic, steric, and conformational properties of the parent molecule with those of its derivatives. For instance, the introduction of different substituents on the benzisoxazole ring can significantly alter the molecule's properties. taylorandfrancis.com
Well-known benzisoxazole derivatives used in medicine, such as the atypical antipsychotics Risperidone and its active metabolite Paliperidone, serve as important comparators. ijpsr.inforesearchgate.netgoogle.com Both Risperidone and Paliperidone are potent antagonists of dopamine D2 and serotonin 5-HT2A receptors. ijpsr.infoinvegasustennahcp.com A comparative analysis would involve examining how the 6-methoxy group and the ethanol side chain of this compound influence its properties relative to the more complex side chains of Risperidone and Paliperidone.
Computational methods like Density Functional Theory (DFT) could be used to calculate properties such as molecular electrostatic potential (MEP) maps, frontier molecular orbital energies (HOMO-LUMO gap), and dipole moments. By comparing these calculated values across a series of analogues, one can rationalize observed differences in biological activity and ADMET properties. For example, the presence and position of the methoxy group are expected to influence the electronic distribution and metabolic stability of the benzisoxazole ring system. The ethanol side chain, being simpler than the piperidinyl-containing side chains of many active benzisoxazole derivatives, would likely result in different pharmacokinetic properties and receptor interactions. nih.govnih.gov This comparative approach is essential for the rational design of new analogues with improved therapeutic profiles.
Mechanistic Biochemical and in Vitro Biological Investigations
Molecular Target Identification and Validation Studies
Following a thorough review of available scientific data, no specific studies identifying or validating the molecular targets of 2-(6-Methoxybenzo[d]isoxazol-3-yl)ethanol have been found. Research into its direct protein and enzyme interactions or receptor binding affinities has not been published.
Investigation of Protein and Enzyme Interactions
There is currently no available research data detailing the specific interactions between this compound and any proteins or enzymes.
Receptor Binding Affinity Studies
No studies reporting the receptor binding affinity of this compound have been identified in the public domain. While ethanol (B145695) itself has been studied for its interaction with GABA-A receptors, with some studies indicating it can inhibit the binding of certain ligands, no such data exists for this specific compound. nih.govnih.gov
Enzyme Modulation and Inhibition Studies
Specific data on the modulation or inhibition of enzymes by this compound is not available in published scientific literature.
Modulation of Enzyme Activity within Biological Systems
There are no specific studies available that investigate the modulation of enzyme activity within biological systems by this compound.
Specific Enzyme Inhibition (e.g., Cyclooxygenase (COX-1/2), Carbonic Anhydrase, Alpha-Amylase)
No research data was found regarding the inhibitory activity of this compound against Cyclooxygenase (COX-1/2), Carbonic Anhydrase, or Alpha-Amylase. While the broader class of isoxazole (B147169) derivatives has been investigated for such inhibitory activities, this specific compound has not been the subject of these studies. nih.govnih.govnih.gov
Ligand-Gated Ion Channel Modulation (General Isoxazole Class)
The isoxazole chemical scaffold is a component of molecules known to interact with ligand-gated ion channels (LGICs). For instance, the α-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate (AMPA) receptor, a subtype of ionotropic glutamate (B1630785) receptor, is named for an isoxazole-containing agonist. nih.govnih.gov LGICs are a diverse group of transmembrane proteins that are crucial for synaptic transmission and are targets for a wide range of therapeutic agents. frontiersin.orgfrontiersin.org They are typically composed of multiple subunits that form a central ion pore. frontiersin.org The binding of a specific ligand (neurotransmitter) triggers a conformational change that opens the channel, allowing ions to flow across the membrane. nih.gov Modulation of these channels can either enhance or inhibit this process. However, there are no specific studies available that detail the modulatory effects of this compound on any ligand-gated ion channels.
Data Tables
Due to the absence of specific research data for the compound this compound in the reviewed scientific literature, no data tables could be generated.
Cellular Pathway Perturbations (In Vitro Models)
A review of published scientific literature did not yield specific studies investigating the direct effects of this compound on cellular pathway perturbations. The following subsections detail the lack of available data for the specified assays.
Cell Cycle Regulation Studies (e.g., Induction of G2/M Arrest)
There is no specific information available in the reviewed literature detailing studies on the effects of this compound on cell cycle regulation or its potential to induce G2/M arrest in in vitro models.
Apoptosis Induction Mechanisms (e.g., p53 Activation, Mitochondrial-Dependent Pathways)
Research specifically investigating the apoptosis induction mechanisms of this compound, including its potential to activate p53 or trigger mitochondrial-dependent pathways, could not be identified in the available scientific literature.
Modulation of Key Mitochondrial and Apoptotic Proteins (e.g., Bcl-2, Bax, Caspases)
There are no dedicated studies in the reviewed literature that report on the modulation of key mitochondrial and apoptotic proteins such as Bcl-2, Bax, or caspases by this compound.
In Vitro Antimicrobial and Antifungal Activity Assessment
While direct antimicrobial studies on this compound are limited, research on the broader class of benzisoxazole and structurally related benzisothiazolone derivatives has demonstrated notable antimicrobial properties. These studies provide insight into the potential activity of this class of compounds.
Studies Against Gram-Positive Bacterial Strains
The benzisothiazolone scaffold, which is structurally related to benzisoxazole, has shown significant promise against Gram-positive bacteria. A study on 2-amino-benzo[d]isothiazol-3-one and its derivatives revealed good antibacterial properties against various strains, including Bacillus subtilis, streptococci, enterococci, and staphylococci, which also encompassed penicillin-resistant clinical isolates. nih.gov The parent compound, 2-amino-benzo[d]isothiazol-3-one, was identified as the most effective agent, with minimum inhibitory concentration (MIC) values ranging from 0.07 to 6 µg/ml, indicating potential as a wide-spectrum antimicrobial agent. nih.gov
Another study on novel hybrid molecules combining benzenesulfonamides with 2-amino-benzo[d]isothiazol-3-ones reported moderate antibacterial activity against several Gram-positive bacteria. These included various bacilli, staphylococci, and streptococci, as well as methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis strains, with MIC values recorded between 6 and 100 µg/ml.
The table below summarizes the antibacterial activity of selected benzisothiazolone derivatives against Gram-positive bacteria.
| Compound Class | Bacterial Strains | Activity (MIC in µg/ml) |
| 2-amino-benzo[d]isothiazol-3-one | Bacillus subtilis, Staphylococci, Streptococci | 0.07 - 6 |
| Benzenesulfonamide-benzo[d]isothiazol-3-one hybrids | Bacilli, Staphylococci (including MRSA), Streptococci | 6 - 100 |
This table presents data for structurally related benzisothiazolone compounds, not this compound.
Studies Against Gram-Negative Bacterial Strains
The activity of benzisoxazole and related derivatives against Gram-negative bacteria appears to be more varied. While some benzisothiazolones demonstrated good activity against Haemophilus influenzae, studies on hybrid molecules of benzenesulfonamides and 2-amino-benzo[d]isothiazol-3-ones showed no inhibition of Escherichia coli up to a concentration of 100 µg/ml.
However, research on a naturally occurring benzisoxazole, 3,6-dihydroxy-1,2-benzisoxazole, showed potent growth inhibition against several Gram-negative bacteria, including multi-drug resistant strains of Acinetobacter baumannii, with MIC values as low as 6.25 µg/ml. Previous work on this compound also indicated activity against E. coli, Proteus spp., Salmonella spp., K. pneumoniae, Enterobacter spp., and Serratia marcescens.
The table below summarizes the antibacterial activity of selected benzisoxazole and benzisothiazolone derivatives against Gram-negative bacteria.
| Compound Class | Bacterial Strains | Activity (MIC in µg/ml) |
| 2-amino-benzo[d]isothiazol-3-one derivatives | Haemophilus influenzae | "Good activity" (specific MICs not detailed) |
| Benzenesulfonamide-benzo[d]isothiazol-3-one hybrids | Escherichia coli | > 100 (No inhibition) |
| 3,6-dihydroxy-1,2-benzisoxazole | Acinetobacter baumannii (MDR) | As low as 6.25 |
| 3,6-dihydroxy-1,2-benzisoxazole | E. coli, Proteus spp., Salmonella spp., K. pneumoniae | "Potent growth inhibition" (specific MICs not detailed) |
This table presents data for structurally related benzisoxazole and benzisothiazolone compounds, not this compound.
Evaluation of Antifungal Activity against Specific Fungal Strains
The antifungal potential of benzo[d]isoxazole and related benzoxazole (B165842) derivatives has been a subject of scientific inquiry. Studies have shown that compounds containing the benzoxazole moiety exhibit antifungal properties. For instance, various synthesized benzoxazole derivatives have been tested for in vitro antifungal activity against a range of fungi, with many showing promising results. researchgate.netnih.gov The isoxazole nucleus, a core component of the subject compound, is also recognized for its role in antimicrobial agents. ijpsdronline.comresearchgate.netnih.gov However, specific data on the antifungal activity of this compound against key pathogenic fungal strains such as Candida albicans and Aspergillus niger are not detailed in the currently available scientific literature. While the broader class of isoxazole and benzoxazole derivatives shows activity, direct testing of this specific compound is required to ascertain its efficacy and spectrum. ijpsdronline.comijbpsa.com
Mycobacterial Activity Evaluation
Tuberculosis remains a significant global health threat, necessitating the development of new antimycobacterial agents. The benzo[d]isoxazole core has been identified as a promising scaffold for this purpose. Research has been conducted on various derivatives of benzo[d]isoxazole for their activity against Mycobacterium tuberculosis. For example, a series of 3-(4-(substitutedsulfonyl)piperazin-1-yl)benzo[d]isoxazole analogues were synthesized and evaluated for their in vitro activity against the Mycobacterium tuberculosis H37Rv strain. nih.gov Several compounds in this series demonstrated significant anti-tubercular activity, with minimum inhibitory concentrations (MIC) as low as 3.125 µg/mL. nih.gov These findings indicate that the benzo[d]isoxazole structure is a viable pharmacophore for antimycobacterial drug discovery. nih.govbiorxiv.org However, specific studies detailing the direct evaluation of this compound against Mycobacterium tuberculosis are not present in the reviewed literature.
In Vitro Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines
The cytotoxic potential of benzo[d]isoxazole derivatives against various cancer cell lines is an active area of research, aiming to identify novel compounds for cancer therapy.
Testing against Human Breast Cancer Cell Lines (e.g., MCF7)
The MCF7 human breast cancer cell line is a standard model for in vitro anticancer screening. While the broader class of isoxazole derivatives has been investigated for anticancer properties, specific data concerning the cytotoxic or antiproliferative effects of this compound on MCF7 cells are not explicitly available in the current body of scientific literature. Studies on related heterocyclic systems, such as certain isoxazole derivatives of benzothiazole (B30560), have shown activity against MCF7 cells, suggesting the potential of this chemical class. rsc.org
Testing against Cervical Cancer Cell Lines (e.g., HeLa)
The HeLa cell line, derived from cervical cancer, is widely used in cancer research. Despite the investigation of various chemical compounds against this cell line, specific research detailing the antiproliferative or cytotoxic activity of this compound on HeLa cells has not been reported in the available literature.
Testing against Lung Cancer Cell Lines (e.g., A549)
The A549 cell line is a common model for non-small cell lung cancer research. While numerous compounds are screened for activity against A549 cells, there is currently no specific published data on the cytotoxic effects of this compound on this particular cell line. Research on other isoxazole-containing compounds has indicated some activity against the A549 cell line, warranting further investigation into derivatives like the one . rsc.org
Testing against Colon Cancer Cell Lines (e.g., Colo205)
Colorectal cancer research frequently utilizes the Colo205 cell line for in vitro studies. cytion.com A study on a series of isoxazole derivatives linked to a benzothiazole core demonstrated anticancer activity against the Colo205 cell line, with some compounds showing IC50 values in the low micromolar range. rsc.org This indicates that the isoxazole moiety can be part of a molecular structure with efficacy against colon cancer cells. However, direct experimental data on the antiproliferative activity of this compound against Colo205 cells is not available in the reviewed scientific literature.
Testing against Prostate Cancer Cell Lines (e.g., PC3)
Currently, there is no publicly available scientific literature detailing the in vitro testing of this compound against prostate cancer cell lines, such as PC3. While the broader class of isoxazole derivatives has been investigated for various pharmacological activities, including anticancer effects, specific data on this particular compound's impact on prostate cancer cell proliferation, apoptosis, or other relevant cancer hallmarks remains uncharacterized. rsc.org
Future research would be necessary to elucidate any potential cytotoxic or targeted effects of this compound on PC3 cells. Such studies would typically involve assays to determine the half-maximal inhibitory concentration (IC₅₀), analyze the cell cycle, and investigate the molecular pathways affected by the compound.
Table 1: In Vitro Activity against Prostate Cancer Cell Lines
| Compound | Cell Line | Parameter | Result |
|---|---|---|---|
| This compound | PC3 | IC₅₀ | No data available |
| This compound | PC3 | Apoptosis Induction | No data available |
Testing against Leukemia Cell Lines (e.g., U937, THP-1)
Similar to the case with prostate cancer cell lines, there is a lack of published research on the effects of this compound on leukemia cell lines like U937 and THP-1. The isoxazole scaffold is of interest in medicinal chemistry for the development of novel therapeutic agents; however, the specific activity of this methoxybenzo[d]isoxazole derivative against hematological malignancies has not been documented. rsc.org
Investigations into the potential anti-leukemic properties of this compound would be required to understand its effects on cell viability, differentiation, and the signaling pathways that are crucial for the survival and proliferation of leukemia cells.
Table 2: In Vitro Activity against Leukemia Cell Lines
| Compound | Cell Line | Parameter | Result |
|---|---|---|---|
| This compound | U937 | IC₅₀ | No data available |
| This compound | THP-1 | IC₅₀ | No data available |
Research into Other Mechanistic In Vitro Activities
Antioxidant Activity Investigations
There are currently no specific studies in the accessible scientific literature that have investigated the antioxidant activity of this compound. While some isoxazole derivatives have been explored for their potential antioxidant effects, the capacity of this particular compound to scavenge free radicals or modulate oxidative stress-related pathways has not been determined. researchgate.net
Anti-inflammatory Potential Studies
The anti-inflammatory potential of this compound has not been specifically evaluated in published research. Although the isoxazole nucleus is a component of some anti-inflammatory drugs, dedicated studies to assess this compound's ability to modulate inflammatory pathways, such as the inhibition of pro-inflammatory enzymes or cytokines, are absent from the current body of scientific literature. rsc.org
Anticonvulsant Mechanistic Research (General Isoxazole Class)
While there is no specific research on the anticonvulsant mechanism of this compound, broader studies on isoxazole derivatives have pointed towards several potential mechanisms of action. Some isoxazole-containing compounds have been investigated for their ability to modulate the activity of ion channels and neurotransmitter systems implicated in seizure activity. pharmahealthsciences.net
One area of investigation for anticonvulsant drugs is their interaction with voltage-gated sodium channels. By blocking these channels, drugs can prevent the rapid and repetitive firing of neurons that characterizes a seizure. pharmahealthsciences.net Another potential mechanism is the enhancement of GABAergic inhibition. This can be achieved by interacting with GABA-A receptors or by inhibiting the enzyme GABA transaminase, which would increase the concentration of the inhibitory neurotransmitter GABA in the synapse. africaresearchconnects.com
However, it is important to note that for some isoxazole derivatives, the precise mechanism of anticonvulsant action remains unknown. For instance, studies on certain enaminone-isoxazole derivatives showed potent anti-maximal electroshock (MES) activity, yet binding studies for sodium channels and evaluations against seizures induced by pentylenetetrazol, bicuculline, and picrotoxin were negative, suggesting a novel or yet-to-be-identified mechanism of action. nih.govresearchgate.net
Table 3: Potential Anticonvulsant Mechanisms of the Isoxazole Class
| Mechanism | Target | Potential Effect |
|---|---|---|
| Modulation of Voltage-Gated Ion Channels | Sodium Channels | Blockade, leading to decreased neuronal excitability pharmahealthsciences.net |
| Enhancement of GABAergic Neurotransmission | GABA-A Receptors | Positive allosteric modulation |
| GABA Transaminase | Inhibition, leading to increased GABA levels africaresearchconnects.com |
Antihyperlipidemic Mechanistic Research (General Isoxazole Class)
Specific research on the antihyperlipidemic mechanisms of this compound is not available. However, the broader class of isoxazole derivatives has been the subject of preliminary research into their potential as hypolipidemic agents. nih.gov The mechanisms by which these compounds may exert their effects are varied and can involve several key pathways in lipid metabolism.
One potential mechanism for the antihyperlipidemic action of some heterocyclic compounds is the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-alpha. Activation of PPAR-alpha leads to an increase in the expression of genes involved in fatty acid oxidation and lipoprotein lipase activity, which in turn enhances the clearance of triglycerides from the plasma. Fibrates, a class of antihyperlipidemic drugs, are known to act through this mechanism. philadelphia.edu.jo
Another possible mechanism is the inhibition of key enzymes involved in cholesterol synthesis, such as HMG-CoA reductase. By inhibiting this rate-limiting step, compounds can reduce endogenous cholesterol production. Furthermore, some compounds may act by inhibiting the intestinal absorption of cholesterol. philadelphia.edu.jo
Table 4: Potential Antihyperlipidemic Mechanisms of the Isoxazole Class
| Mechanism | Target/Pathway | Potential Effect |
|---|---|---|
| PPAR-alpha Activation | Peroxisome Proliferator-Activated Receptor Alpha | Increased lipoprotein lipase activity, enhanced triglyceride clearance philadelphia.edu.jo |
| Inhibition of Cholesterol Synthesis | HMG-CoA Reductase | Decreased endogenous cholesterol production philadelphia.edu.jo |
Anthelmintic Activity Mechanisms (General Isoxazole Class)
The isoxazole class of compounds has demonstrated notable anthelmintic properties, with research primarily indicating that their mechanism of action is linked to their specific chemical structures. A series of 3-halo-5-phenylisoxazoles and 3-phenyl-5-haloisoxazoles have shown activity against the rat roundworm, Nippostrongylus braziliensis nih.gov.
Structure-activity relationship (SAR) studies are crucial in understanding their mechanism. For instance, in the 5-phenyl series of isoxazoles, the presence of a halogen at the 3-position of the isoxazole ring was found to be a requirement for anthelmintic activity. Conversely, in the 3-phenyl series, activity was retained even when the 5-halogen was substituted with other groups such as alkoxyl, thioalkoxyl, or amino groups nih.gov. This suggests that the 3-phenyl and 5-phenyl series of isoxazoles may not act on a common biological receptor site, indicating different or nuanced mechanisms of action depending on the substitution pattern of the isoxazole core nih.gov. While the precise molecular targets are not fully elucidated in all cases, the activity of benzoxazole and isoxazole compounds has also been identified in assays screening for anthelmintic effects on C. elegans researchgate.net.
Larvicidal Activity Mechanisms (General Isoxazole Class)
The larvicidal action of the isoxazole class of compounds is believed to stem from a multi-target mechanism, affecting several key biological pathways in larvae. Molecular modeling analyses of certain larvicidal isoxazoles suggest a complex mechanism of action that involves the simultaneous inhibition of multiple proteins researchgate.net.
Key targets identified include:
Carbonic Anhydrase (CA) : An enzyme involved in various physiological processes.
Histone Deacetylase (HDAC2) : An enzyme that plays a crucial role in gene expression.
Sodium-dependent Cation-Chloride Co-transporters (CCC2 and CCC3) : Proteins essential for ion transport across cell membranes researchgate.net.
By inhibiting these diverse targets, isoxazole compounds can disrupt multiple vital functions within the larvae, leading to their eventual mortality. Further research points to the inhibition of 3-hydroxykynurenine transaminase (3HKT) as another potential mechanism for the larvicidal effects of isoxazole derivatives researchgate.net. Structure-activity relationship studies have also shown that introducing electronegative substituents into the phenyl ring of 3,5-disubstituted isoxazoles can increase their larvicidal potency researchgate.net. A comparative analysis of different isoxazole derivatives revealed that 3-(3-aryl-isoxazol-5-yl)-propionic acids possess significantly better larvicidal activity than their corresponding 3-(3-aryl-isoxazol-5-yl)-propan-1-ols researchgate.netnih.gov.
Mechanistic Studies on Non-Biological Applications
Anticorrosion Activity Research
Isoxazole derivatives have been investigated as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments like hydrochloric acid (HCl) jmaterenvironsci.comarabjchem.org. The fundamental mechanism behind their protective action is the adsorption of the isoxazole molecules onto the metal surface, which forms a protective barrier against the corrosive medium jmaterenvironsci.comcell.com.
This adsorption process occurs because the isoxazole molecule contains heteroatoms (nitrogen and oxygen) and potentially pi-electrons from the aromatic ring, which can interact with the vacant d-orbitals of the iron atoms on the steel surface jmaterenvironsci.com. This interaction leads to the formation of a thin, stable film that isolates the metal from the acid.
The nature of this adsorption can be either physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds. The adsorption process has been found to conform to Langmuir's adsorption isotherm cell.com.
Electrochemical studies, such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), have confirmed the efficacy of isoxazole inhibitors. PDP studies often show that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process cell.com. EIS results typically reveal an increase in charge transfer resistance (Rct) and a decrease in double-layer capacitance (Cdl) upon the addition of the inhibitor, signifying a reduction in the corrosion rate due to the formation of the protective adsorbed layer cell.com.
The inhibition efficiency (%IE) of isoxazole derivatives is dependent on their concentration, with efficiency generally increasing as the concentration rises to an optimal level jmaterenvironsci.comarabjchem.org.
Table 1: Inhibition Efficiency of an Isoxazole Derivative on Mild Steel in 1M HCl
| Inhibitor Concentration (M) | Inhibition Efficiency (% IE) |
| 1 x 10⁻³ | 94.5 |
| 5 x 10⁻⁴ | 92.1 |
| 2.5 x 10⁻⁴ | 88.3 |
| 1 x 10⁻⁴ | 83.2 |
| Data derived from studies on substituted benzisoxazole derivatives. cell.com |
Future Research Directions and Potential Academic Applications
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of benzisoxazole derivatives is a well-established field, yet there remains an opportunity for the development of more sustainable and efficient methods. A plausible synthetic route to 2-(6-methoxybenzo[d]isoxazol-3-yl)ethanol could be adapted from methodologies used for structurally similar compounds. For instance, the synthesis of the related compound, 2-(5-chloro-6-methoxybenzo[d]isoxazol-3-yl)ethanol, has been reported. nih.gov This synthesis involved the condensation of a substituted chromen-2-one with hydroxylamine (B1172632) hydrochloride, followed by esterification and reduction. nih.gov
Future research could focus on adapting this or other known methods, such as the [3+2] cycloaddition of nitrile oxides with arynes, to improve yield, reduce the use of hazardous reagents, and simplify purification processes. chim.it The exploration of one-pot syntheses or flow chemistry approaches could also represent a significant advancement in the sustainable production of this compound and its analogues.
Application of Advanced Spectroscopic Techniques for Deeper Structural Insights
A thorough spectroscopic characterization is fundamental to understanding the chemical and physical properties of this compound. While basic data is available from commercial suppliers, in-depth academic research would be required to provide a comprehensive spectroscopic profile. sigmaaldrich.com
Future studies should include detailed analysis using:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the connectivity of atoms and provide insights into the electronic environment of the molecule. Advanced 2D-NMR techniques like COSY, HSQC, and HMBC would be invaluable for unambiguous assignment of all protons and carbons.
Infrared (IR) Spectroscopy: IR analysis would identify the characteristic functional groups present in the molecule, such as the O-H stretch of the ethanol (B145695) group, the C=N and N-O stretches of the isoxazole (B147169) ring, and the C-O-C stretch of the methoxy (B1213986) group. rsc.orgresearchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the exact molecular weight and elemental composition of the compound. rsc.org
X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction would provide the definitive three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Synergistic Integration of Computational and Experimental Approaches for Rational Compound Design
Computational chemistry offers powerful tools for predicting the properties and activities of novel compounds, thereby guiding experimental research. For this compound, a synergistic approach combining computational and experimental methods could accelerate the discovery of new applications.
Future research in this area could involve:
Density Functional Theory (DFT) Calculations: DFT methods can be used to calculate the optimized molecular geometry, vibrational frequencies (to compare with experimental IR spectra), and electronic properties such as the HOMO-LUMO energy gap, which can provide insights into the molecule's reactivity and spectroscopic behavior. researchgate.net
Molecular Docking Studies: Based on the known biological activities of other benzisoxazole derivatives, molecular docking simulations can be performed to predict the binding affinity of this compound to various biological targets, such as enzymes or receptors. nih.gov This can help to prioritize experimental testing for specific therapeutic areas.
Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing and testing a series of analogues of this compound, QSAR models can be developed to correlate specific structural features with biological activity, aiding in the rational design of more potent and selective compounds. researchgate.net
Exploration of New Mechanistic Biological Targets and Pathways
The benzisoxazole scaffold is a well-known "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties. nih.govresearchgate.net While no specific biological data for this compound is readily available, its structural similarity to other bioactive benzisoxazoles suggests it could be a valuable starting point for drug discovery programs.
Future research should focus on screening this compound against a variety of biological targets and pathways, including but not limited to:
Anticancer Activity: Evaluation against a panel of human cancer cell lines to determine its cytotoxic or cytostatic effects. nih.gov Mechanistic studies could then investigate its impact on key cancer-related pathways, such as cell cycle regulation or apoptosis. researchgate.net
Antimicrobial Activity: Testing against a range of pathogenic bacteria and fungi to assess its potential as a novel anti-infective agent. nih.gov
Enzyme Inhibition: Screening against specific enzymes that are known drug targets, such as kinases, proteases, or oxidoreductases. For example, some benzisoxazole derivatives have shown activity as α-glucosidase inhibitors. researchgate.net
Receptor Binding Assays: Investigating its ability to bind to various neurotransmitter receptors, given that some benzisoxazoles have applications as antipsychotic agents. nih.gov
Investigation of Material Science Applications for Benzo[d]isoxazole Derivatives
Beyond medicinal chemistry, the unique photophysical and electronic properties of heterocyclic compounds like benzisoxazoles make them attractive candidates for applications in material science. Future research could explore the potential of this compound and its derivatives in this domain.
Potential areas of investigation include:
Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of the benzisoxazole core could be harnessed in the development of new materials for OLEDs.
Sensors: The ability of the benzisoxazole scaffold to interact with various ions and molecules could be exploited in the design of chemical sensors.
Photochromic Materials: Some isoxazole-containing compounds exhibit photochromism, the ability to change color upon exposure to light, which is a desirable property for applications such as smart windows and optical data storage. technion.ac.il
Q & A
Q. What are the recommended synthetic routes for 2-(6-methoxybenzo[d]isoxazol-3-yl)ethanol, and how can structural integrity be validated?
Methodological Answer: Synthesis typically involves:
Heterocyclic Core Formation : Cyclization of hydroxylamine derivatives with substituted benzaldehydes under acidic conditions to construct the benzo[d]isoxazole ring .
Substitution at C3 : Alkylation or nucleophilic substitution at the 3-position using ethanol derivatives (e.g., ethylene oxide or bromoethanol) under basic conditions (e.g., NaH/DMF) .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol.
Q. Structural Validation :
- X-ray Crystallography : Resolves bond angles/distances (e.g., C3-O bond ~1.36 Å, confirming ethanol linkage) .
- NMR : Key signals include:
- ¹H NMR : δ 4.20–4.50 (q, 2H, -CH2OH), δ 6.80–7.10 (m, aromatic protons), δ 3.90 (s, 3H, -OCH3) .
- ¹³C NMR : δ 160–165 ppm (C=O or isoxazole carbons) .
Q. How can researchers assess the solubility and stability of this compound in experimental settings?
Methodological Answer:
- Solubility Profiling :
- HPLC with One-Point Calibration : Quantify solubility in water, ethanol, or DMSO. Example
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <1.0 |
| Ethanol | ~15–20 |
- Thermal Stability :
- TGA : Decomposition onset >200°C indicates suitability for high-temperature reactions .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for modifying the benzo[d]isoxazole scaffold in this compound?
Methodological Answer: Key modifications and biological impacts:
| Substituent Position | Modification | Impact on Activity |
|---|---|---|
| 6-Methoxy | Replacement with -Cl | ↑ Binding affinity to EPAC2 |
| Ethanol Side Chain | Oxidation to acetic acid | ↓ Solubility, ↑ metabolic stability |
| Isoxazole Ring | Fluorination at C6 | Alters pharmacokinetic profile |
Q. Experimental Design :
- Analog Synthesis : Use Sonogashira coupling or Ullmann reactions for aryl substitutions .
- Bioactivity Assays : EPAC2 inhibition (IC50) or kinase binding (Kd) to quantify effects .
Q. How can molecular docking studies resolve contradictions in reported biological activity data?
Methodological Answer:
- Target Identification : Dock the compound into EPAC2 (PDB: 4EPA) or kinase domains (e.g., EGFR) using AutoDock Vina .
- Key Interactions :
- Hydrogen bonding between -OH (ethanol) and Asp155 (EPAC2).
- π-Stacking of methoxyphenyl with Phe327 .
- Contradiction Resolution :
- If in vitro activity (IC50 = 2 µM) conflicts with cellular assays, check membrane permeability via PAMPA .
Q. What analytical strategies address discrepancies in thermal stability data across studies?
Methodological Answer:
-
Controlled TGA/DSC : Run under nitrogen vs. air to assess oxidative degradation .
-
Kinetic Analysis : Use Kissinger method to calculate activation energy (Ea). Example:
Condition Ea (kJ/mol) Nitrogen 120–130 Air 90–100
Q. How do substituents on the benzo[d]isoxazole ring influence metabolic stability?
Methodological Answer:
Q. What computational methods predict pharmacokinetic properties of derivatives?
Methodological Answer:
-
ADME Prediction : Use SwissADME or QikProp:
Parameter Value for Parent Compound LogP 1.8–2.2 H-bond Donors 1 (ethanol -OH) -
MD Simulations : Assess binding mode stability over 100 ns (e.g., RMSD < 2.0 Å) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
